molecular formula C13H8ClF6N3O2 B3041407 ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 287923-49-3

ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No. B3041407
CAS RN: 287923-49-3
M. Wt: 387.66 g/mol
InChI Key: VCMGBRBCLJJVOV-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic moieties that contain two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of compounds similar to ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate has been reported in the literature . For example, trifluoromethylpyridines, which share some structural similarities with the compound , have been synthesized and used as key structural motifs in active agrochemical and pharmaceutical ingredients .


Molecular Structure Analysis

The molecular structure of ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate can be analyzed using spectroscopic methods such as FT-IR and NMR . These methods can provide information about the vibrational frequencies of the molecule and the chemical shifts of its atoms, respectively .


Chemical Reactions Analysis

The chemical reactions involving ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate can be analyzed based on the reactions of similar compounds. For instance, reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are common in compounds with similar structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate can be inferred from similar compounds. For instance, trifluoromethylpyridines, which share some structural similarities with the compound , have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

Biological Potential

Indole derivatives, including our compound of interest, exhibit a wide range of biological activities:

Unique Physicochemical Properties

The indole nucleus, similar to benzene, allows electrophilic substitution due to π-electron delocalization. Researchers have synthesized various indole scaffolds for screening pharmacological activities . Additionally, indole-3-acetic acid, a plant hormone, is produced from tryptophan in higher plants .

Fluorine-Containing Moieties

Our compound’s trifluoromethyl group contributes to its unique properties. Trifluoromethylpyridines (TFMPs) and their derivatives find applications in agrochemicals and pharmaceuticals. Fluazifop-butyl, the first TFMP derivative, protects crops from pests. Over 20 new TFMP-containing agrochemicals have ISO common names. In the pharmaceutical and veterinary fields, TFMP derivatives are also gaining traction .

Safety and Hazards

The safety data sheet for similar compounds suggests avoiding dust formation, not getting the compound in eyes, on skin, or on clothing, and not breathing in dust, vapor, mist, or gas . If swallowed, immediate medical assistance should be sought . The compound should be stored in tightly closed containers in a dry, cool, and well-ventilated place .

Future Directions

Triazole derivatives, including ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate, have a wide spectrum of pharmacological activities . Therefore, they are of great interest for future research in medicinal chemistry. It is expected that many novel applications of these compounds will be discovered in the future .

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions , it can be inferred that it might participate in carbon-carbon bond-forming reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

Compounds with similar structures have been involved in suzuki–miyaura coupling reactions , which are key in the synthesis of various bioactive compounds. These reactions could potentially affect various biochemical pathways depending on the final products synthesized.

Result of Action

Given its potential use in suzuki–miyaura coupling reactions , it could contribute to the synthesis of various bioactive compounds, which could have diverse effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura coupling reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of a base . Additionally, the stability of the compound might be influenced by factors such as temperature, light, and pH.

properties

IUPAC Name

ethyl 1-[3,5-bis(trifluoromethyl)phenyl]-5-chlorotriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF6N3O2/c1-2-25-11(24)9-10(14)23(22-21-9)8-4-6(12(15,16)17)3-7(5-8)13(18,19)20/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMGBRBCLJJVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
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ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
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ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
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ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
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ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate

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